Ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Description
Ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via the Michael addition of ethyl acetoacetate to substituted chalcones. This reaction, typically catalyzed by NaOH in ethanol, yields highly functionalized cyclohexenones known for their utility in organic synthesis and medicinal chemistry . The compound features a furan-2-yl group at position 6 and a 4-methoxyphenyl group at position 4 of the cyclohexene ring, with an ester moiety at position 1 (Figure 1).
Cyclohexenones are pivotal intermediates in synthesizing spiro compounds, benzisoxazoles, and carbazoles .
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C20H20O5/c1-3-24-20(22)19-16(18-5-4-10-25-18)11-14(12-17(19)21)13-6-8-15(23-2)9-7-13/h4-10,12,16,19H,3,11H2,1-2H3 |
InChI Key |
CJDRESMJUOCQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
Ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological properties, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a structure that includes a cyclohexene ring, a furan moiety, and methoxy groups. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 342.34 g/mol |
| LogP (octanol-water partition) | 3.6075 |
| Polar Surface Area (PSA) | 65.74 Ų |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions, where ethyl acetoacetate is reacted with substituted phenyl and furan derivatives under basic conditions. A common method includes refluxing ethyl acetoacetate with furan derivatives in the presence of sodium hydroxide, facilitating nucleophilic attack and subsequent cyclization processes.
Antimicrobial Activity
Compounds featuring the furan moiety are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although detailed investigations are required to establish its efficacy and mechanism of action.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. The presence of methoxy groups may enhance the compound's ability to interact with inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have been investigated:
- Anticancer Activity : A study on structurally related compounds showed significant inhibition of cell growth in breast cancer cell lines, highlighting the potential of similar compounds to target cancer pathways effectively.
- Antimicrobial Studies : Research has indicated that derivatives with furan rings exhibit broad-spectrum antimicrobial properties, making them candidates for further exploration in drug development against resistant strains.
- Mechanistic Insights : Investigations into the mechanism of action for similar compounds suggest that they may interact with DNA or proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Cyclohexenone Derivatives
Structural and Crystallographic Comparisons
The compound’s structural analogs differ primarily in substituents at positions 4 and 6, which influence molecular conformation, crystallinity, and biological activity. Key comparisons are summarized in Table 1.
Table 1: Structural and Crystallographic Data of Cyclohexenone Derivatives
Key Observations:
Substituent Effects on Conformation :
- The furan-2-yl group in the title compound induces a near-parallel alignment with the cyclohexene ring (dihedral angle: 6.77°), contrasting with bulkier substituents like naphthyl or chlorophenyl, which adopt larger dihedral angles (e.g., 84.79° in naphthyl derivatives) .
- Electron-withdrawing groups (e.g., Cl, F) enhance planarity and stabilize half-chair conformations, while methoxy groups favor envelope conformations due to steric effects .
Biological Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
